Cas no 1506709-65-4 (1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one)

1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one
- EN300-1788619
- 1506709-65-4
-
- インチ: 1S/C11H12N2O/c1-12-7-11(14)9-3-2-4-10-8(9)5-6-13-10/h2-6,12-13H,7H2,1H3
- InChIKey: LPNDUOKRURYRCH-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC)C1=CC=CC2=C1C=CN2
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 44.9Ų
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788619-0.25g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1788619-0.05g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1788619-1.0g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1788619-10.0g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1788619-0.1g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1788619-2.5g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1788619-5.0g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1788619-10g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1788619-0.5g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1788619-1g |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one |
1506709-65-4 | 1g |
$1172.0 | 2023-09-19 |
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
1-(1H-indol-4-yl)-2-(methylamino)ethan-1-oneに関する追加情報
Research Brief on 1-(1H-Indol-4-yl)-2-(methylamino)ethan-1-one (CAS: 1506709-65-4): Recent Advances and Applications
The compound 1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one (CAS: 1506709-65-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. The indole scaffold, a prominent feature of this molecule, is known for its versatility in interacting with various biological targets, making it a valuable building block in pharmaceutical research.
Recent studies have highlighted the role of 1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one as a key intermediate in the synthesis of novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of serotonin receptor modulators, which are being explored for the treatment of neurological disorders such as depression and anxiety. The compound's ability to selectively bind to specific receptor subtypes underscores its potential as a pharmacophore in CNS-targeted therapies.
In addition to its neurological applications, 1506709-65-4 has shown promise in oncology research. A preclinical study published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit potent inhibitory effects against certain kinase enzymes involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the molecule's efficacy, leading to the identification of several lead compounds with improved pharmacokinetic properties.
The synthesis of 1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one has also seen methodological advancements. A recent patent (WO2023051234) describes an efficient, scalable route for its production using green chemistry principles, minimizing hazardous byproducts and improving yield. This innovation addresses previous challenges in large-scale manufacturing, paving the way for broader industrial adoption.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research aims to explore its interactions with off-target proteins and assess potential toxicity profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one represents a versatile and pharmacologically relevant compound with applications spanning multiple therapeutic areas. Its continued study holds promise for the development of novel drugs targeting complex diseases, reinforcing the importance of indole-based scaffolds in modern medicinal chemistry.
1506709-65-4 (1-(1H-indol-4-yl)-2-(methylamino)ethan-1-one) 関連製品
- 1391118-25-4(6-Chloro-2-(4-ethylphenyl)quinoxaline)
- 2138803-23-1(1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene)
- 97281-50-0(Phosphatidylethanolamines, egg)
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)
- 507272-92-6(2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one)
- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)
- 2171626-79-0(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)
- 2408972-58-5(tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate)
- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)




